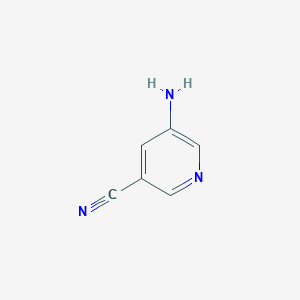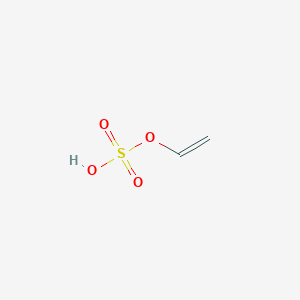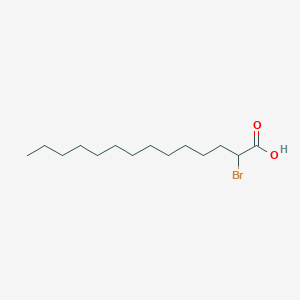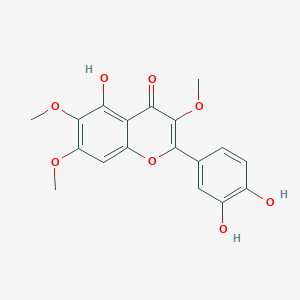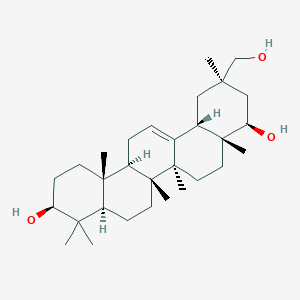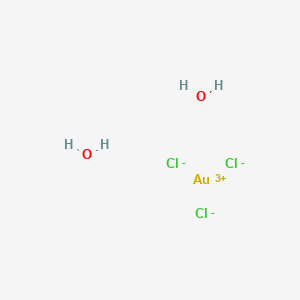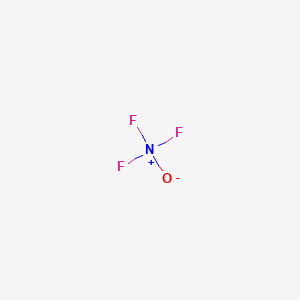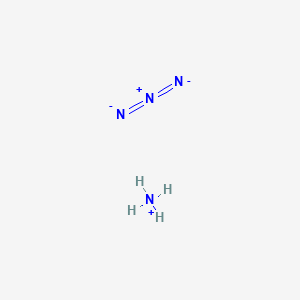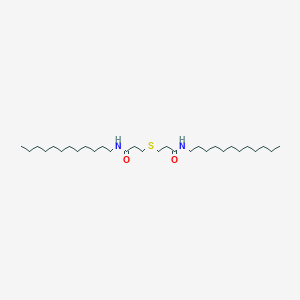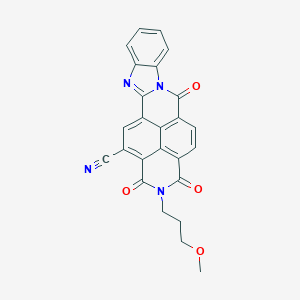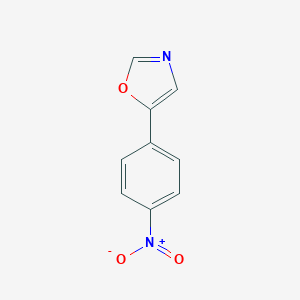
5-(4-Nitrophenyl)oxazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-(4-Nitrophenyl)oxazole derivatives involves complex reactions that contribute to the development of new classes of materials. For example, derivatives of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole and 5,5'-bis(trinitromethyl)-3,3'-azo-1H-1,2,4-triazole have been synthesized, showcasing the compound's role in forming highly dense energetic materials (Thottempudi & Shreeve, 2011).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions : 5-(4-Nitrophenyl)oxazole is used in abnormal Diels–Alder reactions, which are key in synthesizing certain organic compounds. For instance, its reaction with tetracyanoethylene produces cycloadducts through oxazole ring opening, with a proposed zwitterionic mechanism involved (Ibata et al., 1992).
X-Ray Crystallography Studies : This compound is also significant in X-ray crystallography for understanding molecular structures. Research has involved studying its crystal structure to comprehend its chemical behavior and interactions (Ibata et al., 1987).
Drug Metabolism Studies : In pharmacology, 5-(4-Nitrophenyl)oxazole derivatives are examined for their metabolism in biological systems, such as in vivo metabolism studies in rats. This is crucial for drug development and understanding the pharmacokinetics of related compounds (Oruç et al., 2003).
Fluorescence Studies and Light Emitting Applications : Certain derivatives of 5-(4-Nitrophenyl)oxazole exhibit fluorescence. They have been studied for their light-emitting properties, which are relevant in materials science and sensor technology (Urut et al., 2018).
Biological Activity and Pharmacology : Various studies focus on its derivatives for potential biological activities, like antibacterial, antifungal, or antitubercular properties. This is essential in the search for new therapeutic agents (Samadhiya et al., 2014).
Organocatalytic Asymmetric Synthesis : It's used in the development of organocatalytic asymmetric Michael addition reactions. These reactions are pivotal in synthesizing chiral compounds, which have extensive applications in pharmaceuticals and asymmetric synthesis (Qiao et al., 2013).
Antioxidant and Urease Inhibition Studies : Research also explores its derivatives for antioxidant activities and urease inhibition, pertinent in developing treatments for diseases caused by oxidative stress and harmful bacteria (Khan et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Oxazole and its derivatives, including 5-(4-Nitrophenyl)oxazole, play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in the research will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Eigenschaften
IUPAC Name |
5-(4-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-10-6-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFHVOMPLSSUEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371811 | |
| Record name | 5-(4-Nitrophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrophenyl)oxazole | |
CAS RN |
1014-23-9 | |
| Record name | 5-(4-Nitrophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-NITROPHENYL)-1,3-OXAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

